1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one
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Overview
Description
1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one is an organic compound with a unique structure that includes an isopropyl group and a methyl group attached to a phenyl ring, along with a butenone moiety
Preparation Methods
The synthesis of 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one typically involves the reaction of 5-isopropyl-2-methylphenol with suitable reagents to introduce the butenone group. One common method involves the use of a Friedel-Crafts acylation reaction, where 5-isopropyl-2-methylphenol reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one can be compared with similar compounds such as thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). These compounds share structural similarities but differ in their functional groups and specific applications . Thymol and carvacrol are well-known for their antimicrobial properties and are commonly used in essential oils and disinfectants .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and its potential biological activities warrant further research and exploration.
Properties
CAS No. |
93942-48-4 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(E)-1-(2-methyl-5-propan-2-ylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C14H18O/c1-5-6-14(15)13-9-12(10(2)3)8-7-11(13)4/h5-10H,1-4H3/b6-5+ |
InChI Key |
LKGGURDBIFFQGN-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C(=O)C1=C(C=CC(=C1)C(C)C)C |
Canonical SMILES |
CC=CC(=O)C1=C(C=CC(=C1)C(C)C)C |
Origin of Product |
United States |
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